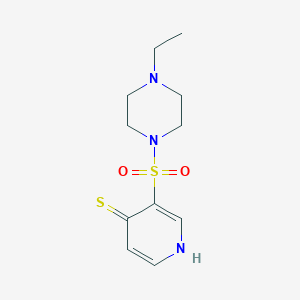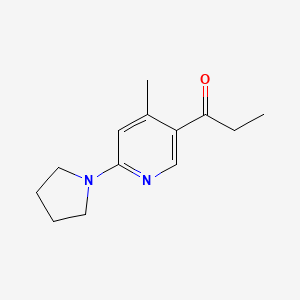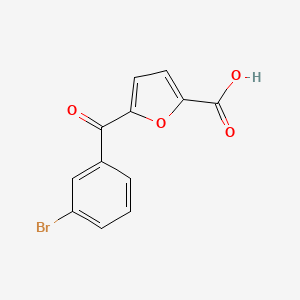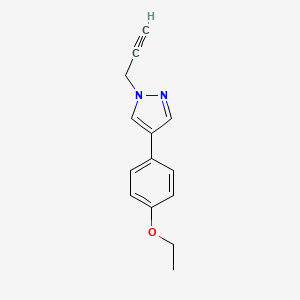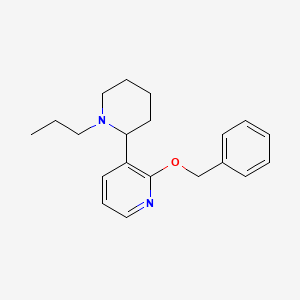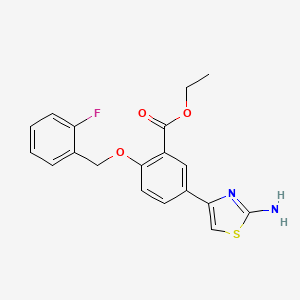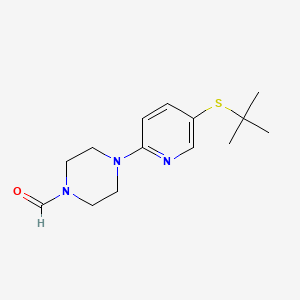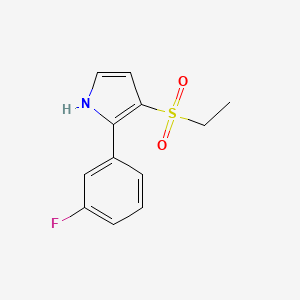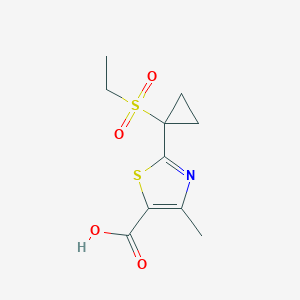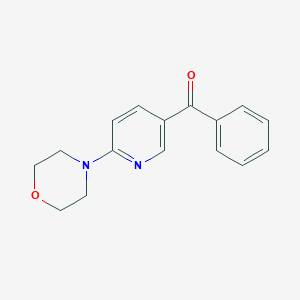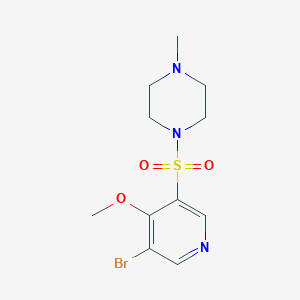
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C10H14BrN3O3S and a molecular weight of 336.21 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperazine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves several steps. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group at the 3-position of the pyridine ring.
Piperazine Introduction: Finally, the sulfonylated intermediate is reacted with 4-methylpiperazine under appropriate conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine: Lacks the methyl group on the piperazine ring.
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine: Contains a morpholine ring instead of a piperazine ring
These compounds share similar structural features but differ in their specific functional groups and ring systems, which can affect their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H16BrN3O3S |
|---|---|
Molekulargewicht |
350.23 g/mol |
IUPAC-Name |
1-(5-bromo-4-methoxypyridin-3-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C11H16BrN3O3S/c1-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
QWUONMVLBWVTKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


